molecular formula C10H11N3O B13692479 1-(2-Benzofurylmethyl)guanidine

1-(2-Benzofurylmethyl)guanidine

Cat. No.: B13692479
M. Wt: 189.21 g/mol
InChI Key: LCQYOLVIWBRCCC-UHFFFAOYSA-N
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Description

1-(2-Benzofurylmethyl)guanidine: is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound features a benzofuryl group attached to a guanidine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Benzofurylmethyl)guanidine can be synthesized through various methods. One common approach involves the reaction of 2-benzofurylmethylamine with a guanidylating agent. The reaction typically occurs under mild conditions and can be catalyzed by transition metals . Another method involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzofurylmethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

1-(2-Benzofurylmethyl)guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzofurylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The benzofuryl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Benzofurylmethyl)guanidine is unique due to the presence of the benzofuryl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-benzofuran-2-ylmethyl)guanidine

InChI

InChI=1S/C10H11N3O/c11-10(12)13-6-8-5-7-3-1-2-4-9(7)14-8/h1-5H,6H2,(H4,11,12,13)

InChI Key

LCQYOLVIWBRCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CN=C(N)N

Origin of Product

United States

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